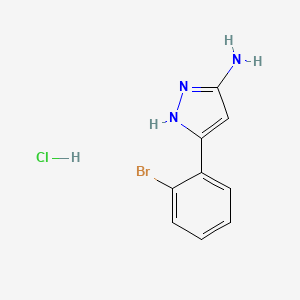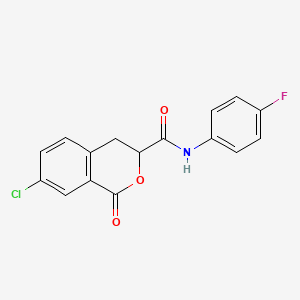
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromenes. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the development of inflammation. It has also been found to inhibit the activity of various kinases, which are involved in the development of cancer.
Biochemical and Physiological Effects:
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is involved in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another potential direction is the study of the compound's interactions with other drugs and compounds, which could lead to the development of new combination therapies for the treatment of various diseases. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be achieved through a multistep process that involves the reaction of 4-fluorobenzaldehyde with malononitrile, followed by the addition of a chloroacetyl chloride and a base to form the intermediate product. The intermediate product is then subjected to a cyclization reaction to form the final product.
Applications De Recherche Scientifique
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-10-2-1-9-7-14(22-16(21)13(9)8-10)15(20)19-12-5-3-11(18)4-6-12/h1-6,8,14H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAESQCOYAFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
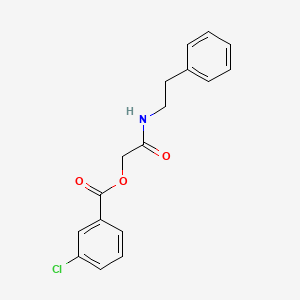
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)


![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2949234.png)
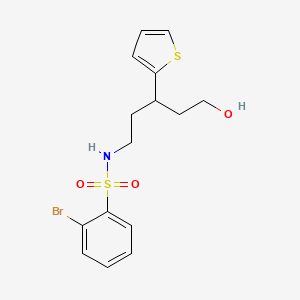
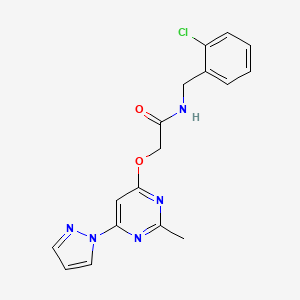
![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)
